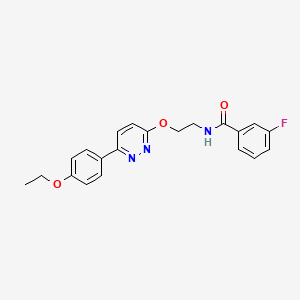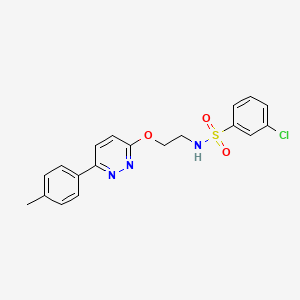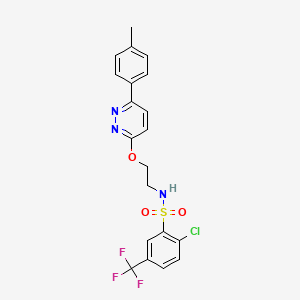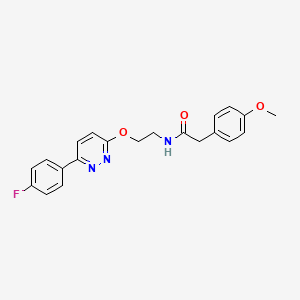
4-fluoro-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)benzenesulfonamide
説明
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Fluoropyridines, on the other hand, are interesting due to their unusual physical, chemical, and biological properties, owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
Thiophene-based analogs have been synthesized by medicinal chemists to produce a combinatorial library and carry out exhaustive efforts in the search of lead molecules . The methods of synthesis of fluoropyridines are also well-documented .
Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
Chemical Reactions Analysis
Thiophene and its derivatives show a variety of properties and applications. They are used in industrial chemistry and material science as corrosion inhibitors . Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .
Physical And Chemical Properties Analysis
As mentioned earlier, thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .
作用機序
GSK2831781 works by selectively inhibiting BRD4, which is a protein that plays a key role in gene expression regulation. By inhibiting BRD4, GSK2831781 can modulate the expression of genes that are involved in various biological processes, such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
GSK2831781 has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. This compound has also been shown to reduce the production of pro-inflammatory cytokines in immune cells, leading to a decrease in inflammation.
実験室実験の利点と制限
One of the main advantages of GSK2831781 is its selectivity for BRD4, which reduces the potential for off-target effects. This compound has also been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of GSK2831781 is its low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research on GSK2831781. One area of interest is the development of more potent and selective inhibitors of BRD4. Another area of research is the investigation of the potential use of GSK2831781 in combination with other therapies, such as chemotherapy or immunotherapy. Additionally, further studies are needed to fully understand the mechanisms of action of GSK2831781 and its potential applications in various diseases.
科学的研究の応用
GSK2831781 has been extensively studied for its potential applications in medical research. It has been shown to have anti-tumor effects in various types of cancer, including leukemia, lymphoma, and solid tumors. This compound has also been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis and asthma.
特性
IUPAC Name |
4-fluoro-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O3S2/c17-12-3-5-13(6-4-12)25(21,22)18-9-10-23-16-8-7-14(19-20-16)15-2-1-11-24-15/h1-8,11,18H,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOKBNTBYPQDHMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN=C(C=C2)OCCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-naphthamide](/img/structure/B3411518.png)

![(2-chloro-6-fluorophenyl)(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411552.png)



![2-(4-chlorophenoxy)-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3411567.png)
![(2-((difluoromethyl)thio)phenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411571.png)
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B3411578.png)
![(3,4-difluorophenyl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3411585.png)
![ethyl 4-(4-{3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-4-oxobutanoate](/img/structure/B3411596.png)

![2-(2-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-oxoethyl)isoindoline-1,3-dione](/img/structure/B3411610.png)
![ethyl 2-oxo-2-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)acetate](/img/structure/B3411617.png)